1-[(1S)-Phenylethyl]piperazine dihydrochloride
Overview
Description
1-[(1S)-Phenylethyl]piperazine dihydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is a derivative of piperazine, which is a two-nitrogen containing heterocyclic amine. The dihydrochloride form indicates that the compound is stabilized by two hydrochloride molecules, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S)-Phenylethyl]piperazine dihydrochloride typically involves the reaction of piperazine with an appropriate phenylethyl derivative. The common synthetic route starts with the reaction of piperazine with (S)-1-phenylethyl chloride in the presence of a base such as sodium hydroxide, under reflux conditions. The mixture is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactions using automated reactors. Key parameters such as temperature, pressure, and pH are rigorously controlled to optimize yield and purity. The intermediate and final products are purified using methods like crystallization and recrystallization to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-[(1S)-Phenylethyl]piperazine dihydrochloride can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate, leading to the formation of a N-oxide derivative.
Reduction: Reduction reactions, often involving hydrogenation, can yield reduced forms of the compound.
Substitution: The piperazine ring can be substituted at the nitrogen atoms with various electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Alkyl halides, acyl halides, under basic or acidic conditions.
Major Products Formed
Oxidation Products: N-oxide derivatives.
Reduction Products: Reduced piperazine derivatives.
Substitution Products: Various substituted piperazines depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-[(1S)-Phenylethyl]piperazine dihydrochloride is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and as a precursor to various pharmacologically active compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It is used in assays to study receptor binding and enzyme inhibition, providing insights into biochemical pathways.
Medicine
Medical research explores the therapeutic potential of this compound in treating conditions related to the central nervous system. Its derivatives are investigated for their potential use as antidepressants, antipsychotics, and anxiolytics.
Industry
In industry, this compound finds applications in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its role as a key intermediate makes it valuable in manufacturing processes.
Mechanism of Action
1-[(1S)-Phenylethyl]piperazine dihydrochloride exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It targets specific receptors, modulating their activity and influencing neurotransmitter release. This interaction can alter neuronal signaling pathways, resulting in therapeutic effects. The exact molecular mechanisms and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
When compared to other piperazine derivatives, 1-[(1S)-Phenylethyl]piperazine dihydrochloride stands out due to its specific phenylethyl substitution, which imparts unique pharmacological properties. Similar compounds may include:
1-Benzylpiperazine: Known for its stimulant effects.
2,3-Dihydro-1H-indole: Differing in the core structure but similar in its nitrogen-containing ring.
Methylphenidate: While not a piperazine, it shares similar stimulant properties.
Conclusion
This compound is a versatile compound with significant applications in research and industry. Its unique chemical structure allows for a wide range of reactions and interactions, making it a valuable tool in scientific exploration and industrial applications.
Properties
IUPAC Name |
1-[(1S)-1-phenylethyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14;;/h2-6,11,13H,7-10H2,1H3;2*1H/t11-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRRQHYZHBBNAS-IDMXKUIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725399 | |
Record name | 1-[(1S)-1-Phenylethyl]piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685105-96-8 | |
Record name | 1-[(1S)-1-Phenylethyl]piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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